molecular formula C13H12N2O4 B14703970 2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester CAS No. 21735-28-4

2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester

Cat. No.: B14703970
CAS No.: 21735-28-4
M. Wt: 260.24 g/mol
InChI Key: RZQBMPFLULFMPB-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a nitro group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole derivative, which is then subjected to nitration to introduce the nitro group.

    Esterification: The nitrated indole derivative is then esterified using ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(1H-indol-3-yl)-, ethyl ester
  • 2-Propenoic acid, 3-(1H-indol-3-yl)-2-isocyanato-, ethyl ester
  • 2-Propenoic acid, 3-(1H-indol-3-yl)-2-hydroxy-, ethyl ester

Uniqueness

2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

21735-28-4

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate

InChI

InChI=1S/C13H12N2O4/c1-2-19-13(16)12(15(17)18)7-9-8-14-11-6-4-3-5-10(9)11/h3-8,14H,2H2,1H3

InChI Key

RZQBMPFLULFMPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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